molecular formula C13H19ClFN B13759786 4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1172405-87-6

4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)

Cat. No.: B13759786
CAS No.: 1172405-87-6
M. Wt: 243.75 g/mol
InChI Key: XTGCCKXFDJBSIN-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 5-fluoro-2-methyl-benzyl group, and it is commonly used in its hydrochloride salt form for enhanced stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 5-fluoro-2-methyl-benzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of 4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the fluoro substituent or to reduce any carbonyl groups formed during oxidation.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluoro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: De-fluorinated or reduced derivatives.

    Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1172405-87-6

Molecular Formula

C13H19ClFN

Molecular Weight

243.75 g/mol

IUPAC Name

4-[(5-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H18FN.ClH/c1-10-2-3-13(14)9-12(10)8-11-4-6-15-7-5-11;/h2-3,9,11,15H,4-8H2,1H3;1H

InChI Key

XTGCCKXFDJBSIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CC2CCNCC2.Cl

Origin of Product

United States

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